

Swerchirin chemical structure and synthesis pathways

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Compound of Interest

Compound Name: Swerchirin

Cat. No.: B1682844

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An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of **Swerchirin**

Introduction

Swerchirin is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse biological activities. Isolated primarily from plants of the *Swertia* genus, **Swerchirin** has garnered significant interest within the scientific community for its potential therapeutic properties, including hypoglycemic and anti-hepatotoxic effects. This technical guide provides a comprehensive overview of the chemical structure of **Swerchirin**, its biosynthetic origins, and pathways for its synthesis, catering to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Swerchirin is chemically classified as a dihydroxy-dimethoxy-xanthone. Its structure is characterized by a tricyclic xanthen-9-one core with specific hydroxylation and methoxylation patterns on its aromatic rings.

Chemical Identifiers

The fundamental chemical properties and identifiers for **Swerchirin** are summarized in the table below for quick reference.

Property	Value
IUPAC Name	1,8-dihydroxy-3,5-dimethoxyxanthen-9-one ^[1]
Chemical Formula	C ₁₅ H ₁₂ O ₆
Molecular Weight	288.25 g/mol ^[1]
CAS Number	521-65-3 ^[1]
Canonical SMILES	<chem>COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)OC)O</chem> ^[1]
InChI Key	GNSHHHWDGOHNPC-UHFFFAOYSA-N ^[1]

Spectroscopic Data

The structural elucidation of **Swerchirin** is confirmed through various spectroscopic methods. The key spectral data are presented below.

Spectroscopy Type	Data
^1H NMR	Representative chemical shifts (δ) in ppm. Actual values may vary slightly based on the solvent used. (Data inferred from related structures and general xanthone spectra). Expected signals include aromatic protons, methoxy protons, and hydroxyl protons.
^{13}C NMR	Representative chemical shifts (δ) in ppm. Expected signals include carbons of the xanthone core (aromatic, carbonyl) and methoxy groups.
Mass Spectrometry (MS)	The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of Swerchirin (m/z 288.25 for $[\text{M}]^+$). Common fragmentation patterns for xanthenes involve cleavages of the core structure and loss of substituents. [2]
UV-Visible	In HPLC analysis, Swerchirin typically shows a strong, split absorption peak in the range of 230-300 nm, with secondary single peaks at 310-370 nm. [3]

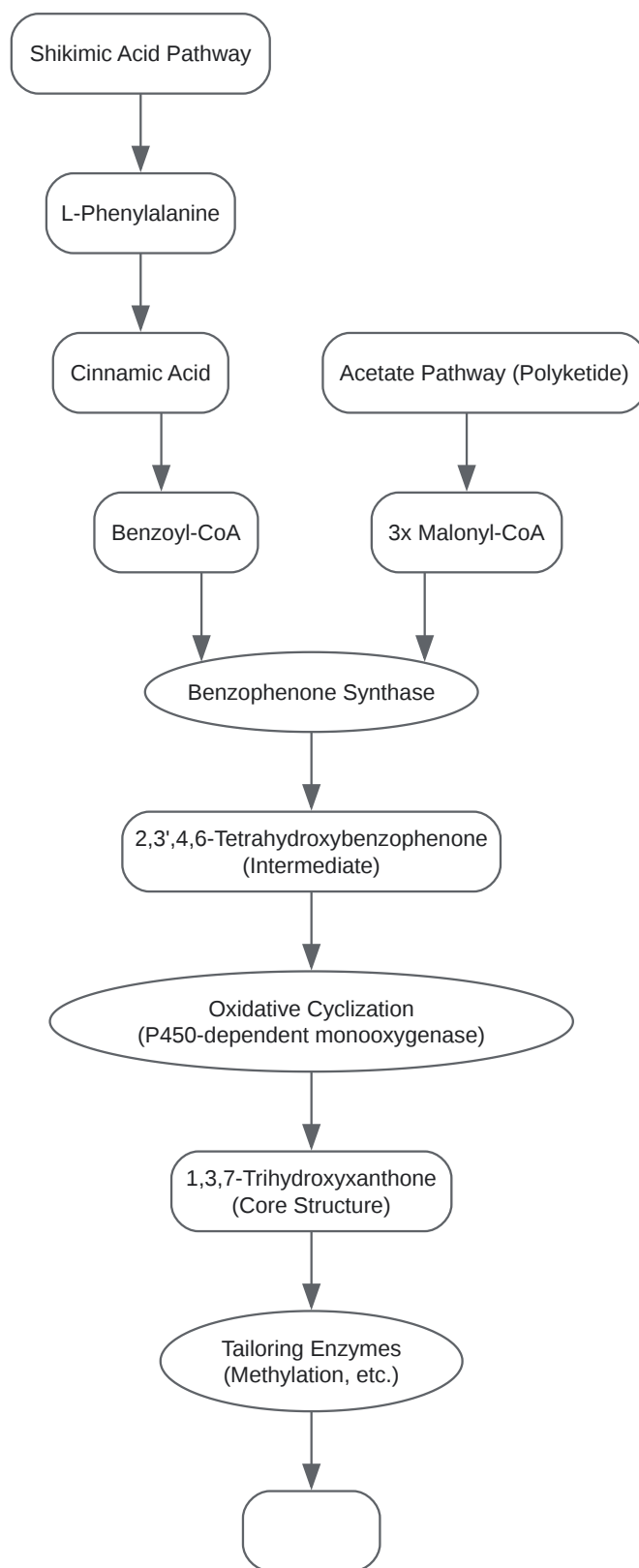
Synthesis of Swerchirin

Swerchirin can be obtained through extraction from natural sources, and its formation in plants follows a specific biosynthetic pathway. While a specific total chemical synthesis for **Swerchirin** is not extensively documented, a plausible pathway can be proposed based on established methods for xanthone synthesis.

Biosynthesis Pathway

The biosynthesis of xanthenes in plants, including **Swerchirin**, is a complex process that involves the convergence of the shikimate and polyketide pathways. The general scheme

involves the formation of a benzophenone intermediate which then undergoes oxidative cyclization to form the xanthone core.



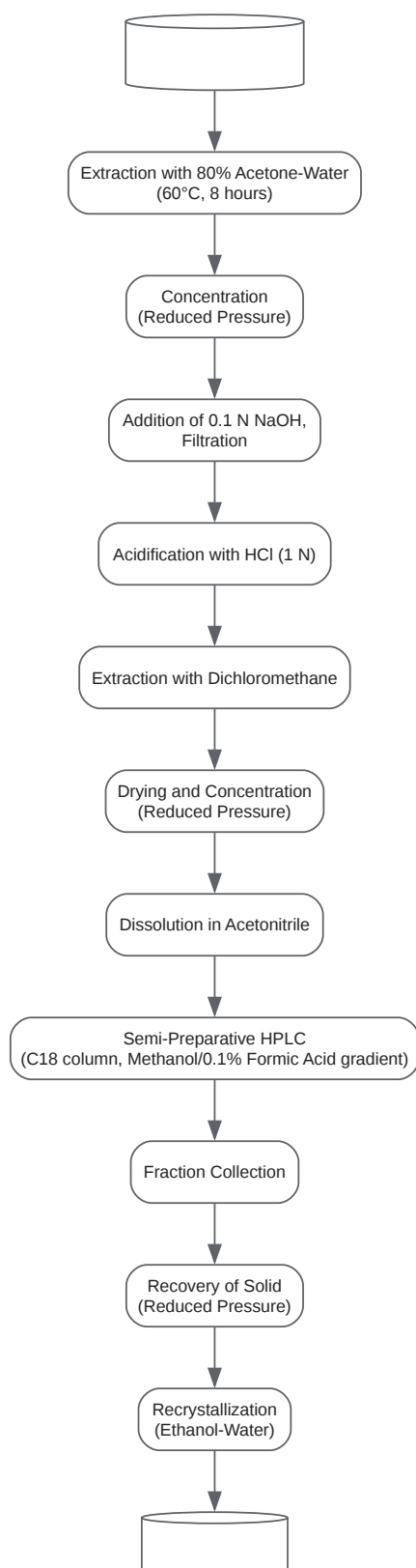
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Caption: Generalized biosynthetic pathway of **Swerchirin**.

Extraction from Natural Sources

Swerchirin is commonly isolated from the aerial parts of plants like *Swertia longifolia*. The process involves extraction, partitioning, and chromatographic purification.

The following diagram illustrates a typical workflow for the isolation of **Swerchirin**.



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Caption: Workflow for **Swerchirin** extraction and purification.

The following table summarizes the validation parameters for a reported HPLC method for the quantification of **Swerchirin**.^[3]

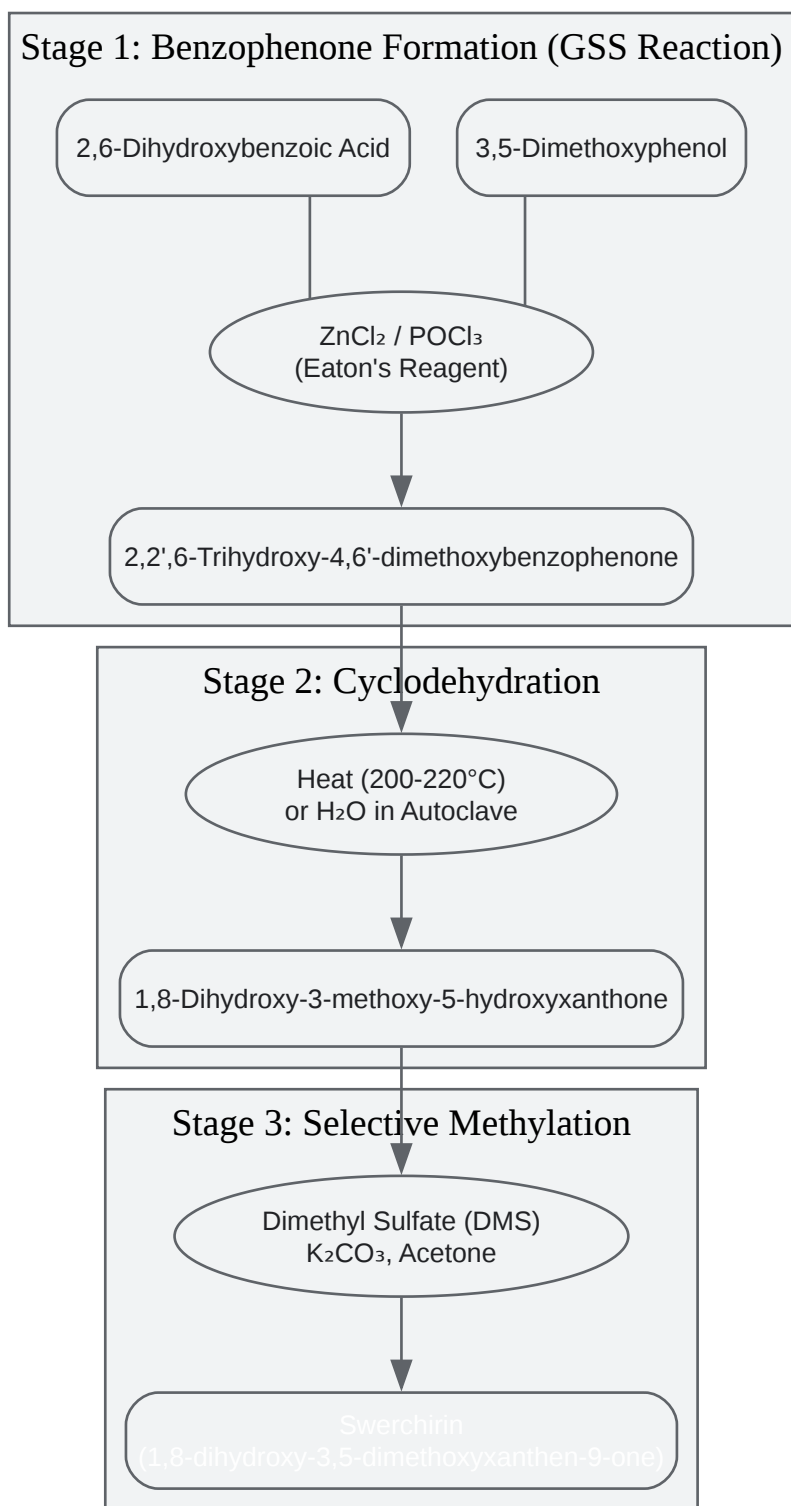
Parameter	Result
Linearity (r^2)	> 0.9998
Precision (RSD%)	$\leq 3.3\%$
Accuracy (Recovery)	98-107%
Limit of Detection (LOD)	2.1 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	6.3 $\mu\text{g/mL}$

Proposed Chemical Synthesis Pathway

A direct total synthesis of **Swerchirin** is not widely reported. However, a plausible synthetic route can be designed based on the well-established Grover, Shah, and Shah (GSS) reaction for xanthone synthesis.^[4] This method involves the condensation of a suitably substituted o-hydroxybenzoic acid with a phenol, followed by cyclization.

The proposed pathway involves two main stages:

- **Formation of a Benzophenone Intermediate:** A Friedel-Crafts acylation between a protected 2,6-dihydroxybenzoic acid derivative and a protected 3,5-dimethoxyphenol.
- **Cyclodehydration:** Intramolecular cyclization of the resulting benzophenone to form the xanthone core.



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